An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established principles and data from closely related analogs, this document offers field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising molecular scaffold.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, forming the foundation of numerous therapeutic agents and functional materials.[1] Its unique electronic structure and synthetic accessibility have made it a focal point for the development of novel compounds with a wide array of biological activities, including anticancer, anti-tuberculosis, and antiviral properties.[2][3] The subject of this guide, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, incorporates key structural modifications—two methyl groups and a carbaldehyde substituent—that are anticipated to significantly influence its physicochemical behavior and, consequently, its potential applications. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its performance in materials science contexts.
Core Physicochemical Properties
A foundational understanding of a molecule's basic physicochemical parameters is the cornerstone of its scientific exploration. The following table summarizes the key properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, with some values being expertly extrapolated from data on closely related analogs due to the limited availability of direct experimental data for this specific compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O | [4] |
| Molecular Weight | 174.20 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Analogy to similar imidazo[1,2-a]pyridine-3-carbaldehydes[5] |
| Melting Point | Estimated range: 150-180 °C | Based on melting points of similar substituted imidazo[1,2-a]pyridine-3-carbaldehydes[5][6] |
| Boiling Point | Not available (likely to decompose at higher temperatures) | --- |
| Calculated LogP | 1.76 | ECHEMI[4] |
| Topological Polar Surface Area (TPSA) | 34.37 Ų | ECHEMI[4] |
Solubility Profile: A Key Determinant of Bioavailability and Application
The solubility of a compound in both aqueous and organic media is a critical factor influencing its utility. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability. In materials science, solubility in organic solvents can be crucial for processing and device fabrication.
Expected Solubility Behavior:
Based on its structure, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is expected to exhibit limited solubility in water and greater solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The presence of the polar carbaldehyde group and the nitrogen atoms in the heterocyclic core will contribute to some degree of aqueous solubility, while the aromatic rings and methyl groups will enhance its solubility in less polar organic solvents.
Experimental Protocol for Solubility Determination
This protocol outlines a systematic approach to determining the solubility of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in various solvents.
Materials:
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2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
-
A selection of solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Dichloromethane (DCM)
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Vials with screw caps
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Analytical balance
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Vortex mixer
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Thermostatic shaker
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).
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Calibration Curve: Generate a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC-UV to correlate concentration with peak area.
-
Equilibrium Solubility Measurement:
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Add an excess amount of the solid compound to a known volume of each test solvent in a vial.
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Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, visually inspect the vials for undissolved solid.
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Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze by HPLC-UV.
-
-
Data Analysis: Use the calibration curve to determine the concentration of the compound in the saturated supernatant, which represents its equilibrium solubility in that solvent.
Caption: A logical workflow for the comprehensive physicochemical characterization of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.
Chemical Stability and Reactivity
The imidazo[1,2-a]pyridine ring system is generally stable. However, the presence of the aldehyde group introduces a reactive site.
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
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Reduction: The aldehyde can be reduced to a primary alcohol.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.
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Stability to Acid and Base: The imidazo[1,2-a]pyridine core is relatively stable to a range of pH conditions, though strong acidic or basic conditions could lead to degradation over time.
Conclusion
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a molecule with significant potential, stemming from the versatile imidazo[1,2-a]pyridine scaffold. This guide has provided a detailed overview of its core physicochemical properties, offering both expected values based on sound scientific principles and detailed protocols for their experimental determination. A thorough understanding of these properties is essential for any researcher looking to unlock the full potential of this compound in drug discovery, materials science, or other scientific endeavors. The provided experimental workflows are designed to be self-validating, ensuring the generation of reliable and reproducible data.
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